![molecular formula C22H20FN5O3S2 B2988099 (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-20-2](/img/structure/B2988099.png)
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H20FN5O3S2 and its molecular weight is 485.55. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Screening
Some novel compounds, including those with a structure similar to (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide, have been synthesized and screened for antimicrobial activity. A study revealed that compounds comprising benzothiazole and sulphonamide exhibit significant therapeutic potentials due to their broad biodynamic properties. The research synthesized derivatives from 3-chloro-4fluoro aniline, exploring their antimicrobial activities through pharmacological evaluation. These compounds were characterized using various spectroscopic techniques, indicating their potential as potent biodynamic agents (V. Jagtap et al., 2010).
Anticancer Activity and Fluorescence Properties
The anticancer activity and fluorescence properties of compounds structurally related to (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide have also been investigated. Co(II) complexes with similar structural motifs were synthesized, showing significant in vitro cytotoxicity against human breast cancer cell lines. These studies offer insights into the potential therapeutic applications of such compounds, highlighting their promising fluorescence quenching properties and electron transfer processes in the context of cancer treatment (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Synthesis of Pro-apoptotic Derivatives
Further research into the synthesis of derivatives with similar structures has demonstrated their potential as pro-apoptotic agents in anticancer therapy. A study synthesized indapamide derivatives, including a compound that showed high proapoptotic activity against melanoma cell lines, indicating the potential of these compounds in the development of new anticancer therapies. This research expands the understanding of the therapeutic applications of such derivatives, particularly in targeting cancer cells (Ö. Yılmaz et al., 2015).
Exploration of Structural Features for Enzyme Inhibition
The exploration of new structural features in compounds related to (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide has led to the identification of potential enzyme inhibitors. A study designed and synthesized a library of compounds to evaluate their inhibitory potency and selectivity toward human carbonic anhydrase isoforms, suggesting the significance of electronic and steric features in determining biological activity. These findings contribute to the development of new therapeutic agents by understanding the structural basis for enzyme inhibition (S. Distinto et al., 2019).
特性
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S2/c1-2-28-19-10-7-17(23)15-20(19)32-22(28)26-21(29)16-5-8-18(9-6-16)33(30,31)27(13-3-11-24)14-4-12-25/h5-10,15H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOKCJOKCVDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。